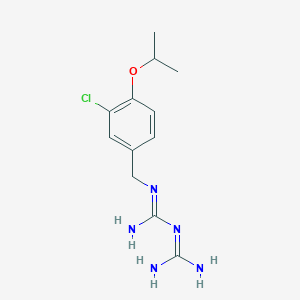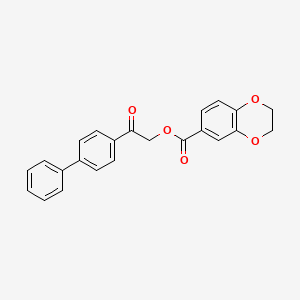![molecular formula C11H15Cl2N5S B4739404 N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4739404.png)
N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride
Descripción general
Descripción
N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has been studied extensively for its potential applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride exerts its anti-tumor effects by inhibiting BTK, a key enzyme in the BCR signaling pathway. BTK is essential for the activation and survival of B-cells, and its dysregulation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been shown to have other biochemical and physiological effects. For example, N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been shown to inhibit platelet aggregation, which may have implications for its use in the treatment of thrombotic disorders. N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may have implications for its use in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride is its specificity for BTK, which reduces the risk of off-target effects. N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. Additionally, N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride may have limited efficacy in patients with acquired resistance to BTK inhibitors.
List of
Direcciones Futuras
1. Combination therapy: N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has shown synergistic effects when combined with other anti-cancer agents, such as venetoclax. Further studies are needed to identify other potential combination therapies that may enhance the anti-tumor activity of N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride.
2. Resistance mechanisms: Studies are needed to identify the mechanisms of acquired resistance to N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride and other BTK inhibitors, which may inform the development of new therapeutic strategies.
3. Biomarker identification: Biomarkers that predict response to N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride and other BTK inhibitors are needed to guide patient selection and monitor treatment response.
4. Safety and tolerability: Further studies are needed to evaluate the long-term safety and tolerability of N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, particularly in combination with other anti-cancer agents.
5. Clinical trials: Clinical trials are needed to evaluate the efficacy of N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride in patients with various B-cell malignancies, including CLL, MCL, and DLBCL.
Aplicaciones Científicas De Investigación
N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent anti-tumor activity. In particular, N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been shown to inhibit BCR signaling and induce apoptosis in CLL cells, as well as inhibit proliferation and induce cell death in MCL and DLBCL cells. N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5S.ClH/c1-17-11(14-15-16-17)18-6-5-13-8-9-3-2-4-10(12)7-9;/h2-4,7,13H,5-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSIXDXNYCOYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-{[1-(4-chlorophenyl)-3-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid](/img/structure/B4739351.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4739355.png)
![2-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-4-chlorophenyl methanesulfonate](/img/structure/B4739363.png)
![5-(3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739370.png)

![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4739382.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B4739390.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4739401.png)
![N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4739411.png)
![4-{[(4-chloro-3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4739416.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)

![4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole](/img/structure/B4739444.png)